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Compound of Interest

Compound Name:
Methyl 2-amino-3-chloro-5-

iodobenzoate

CAS No.: 1070977-94-4

Cat. No.: B2999534

Get Quote

Executive Summary
The precise characterization of chloro-iodo anthranilate isomers is critical for establishing purity

in multi-step heterocyclic synthesis. The primary commercially relevant isomer, Methyl 2-amino-

5-chloro-3-iodobenzoate, exhibits a distinct melting point range of 66–70 °C. Its regioisomers,

particularly the 3-chloro-5-iodo variant, are synthetically more demanding to access and often

exhibit significantly higher melting points in their acid forms due to differences in intermolecular

hydrogen bonding and crystal packing efficiency.

Technical Data Comparison
The following table synthesizes experimentally verified melting point (MP) data for the methyl

esters and their corresponding free acids. Note the significant thermal stability difference

between the ester and acid forms.

Table 1: Physicochemical Properties of Key Isomers
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Compound
Name

Structure Type
Melting Point
(°C)

CAS Number
Key
Characteristic
s

Methyl 2-amino-

5-chloro-3-

iodobenzoate

Target Ester 66 – 70 289039-84-5

Major

commercial

isomer; distinct

low MP range.[1]

2-Amino-5-

chloro-3-

iodobenzoic acid

Free Acid 246 – 247 64724-23-8

High MP due to

zwitterionic

character/H-

bonding.

Methyl 2-amino-

5-chlorobenzoate
Precursor Ester 68 – 72 5202-89-1

Close MP to the

iodo-derivative;

requires HPLC

for separation.

Methyl 3-chloro-

5-iodobenzoate

Deaminated

Analog
38 – 44 289039-85-6

Low MP;

indicates loss of

amine H-bonding

network.

5-Iodoanthranilic

acid
Precursor Acid 185 – 190 (dec.) 4389-45-1

Decomposes

upon melting;

light sensitive.

Critical Insight: The melting point of the methyl ester (66–70 °C) is surprisingly close to its non-

iodinated precursor, methyl 5-chloroanthranilate (68–72 °C). This overlap necessitates the use

of secondary analytical methods (e.g., LC-MS or NMR) for definitive identification during

synthesis, as MP depression may not be immediately obvious in mixtures.
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Synthetic Pathways & Regioselectivity
The synthesis of specific isomers is governed by the directing effects of the amino (ortho/para

directing) and ester (meta directing) groups. The sequence of halogenation is the determinant

factor for the final regioisomer.

Mechanism of Action[3]
Path A (5-Chloro-3-iodo): Chlorination of anthranilate first occurs at the para position (C5)

relative to the amine due to steric accessibility. Subsequent iodination forces the iodine into

the remaining ortho position (C3).

Path B (3-Chloro-5-iodo): To achieve this isomer, one must typically start with 5-

iodoanthranilic acid (iodination is less regioselective but can be controlled) or use blocking

groups, making this isomer rarer and more expensive.

Visualization: Divergent Synthesis Workflow
The following diagram illustrates the critical decision points in the synthesis of these isomers.
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Figure 1: Divergent synthesis pathways showing how the order of halogenation dictates the

final regioisomer.

Experimental Protocol: Synthesis &
Characterization
Objective: Synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate via sequential halogenation.
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Reagents
Methyl 2-amino-5-chlorobenzoate (1.0 eq)[1]

N-Iodosuccinimide (NIS) (1.1 eq)

Acetonitrile (ACN) or DMF (Solvent)

Acetic acid (Catalytic, 0.1 eq)

Procedure
Dissolution: Dissolve methyl 2-amino-5-chlorobenzoate in ACN (5 mL/mmol). Ensure

complete solvation at room temperature (RT).

Activation: Add catalytic acetic acid. This protonates the NIS, enhancing electrophilicity.

Iodination: Add NIS portion-wise over 30 minutes while maintaining the reaction at 25–30 °C.

Note: Monitoring by TLC (Hexane:EtOAc 4:1) is crucial. The starting material (Rf ~0.5) and

product (Rf ~0.55) have very similar retention factors.

Quenching: Upon completion (approx. 4–6 hours), quench with 10% aqueous sodium

thiosulfate to remove excess iodine (color change from brown to yellow/clear).

Isolation: Extract with ethyl acetate, wash with brine, and dry over anhydrous

.

Purification: Recrystallize from hot ethanol/water (9:1).

Expected Result: Pale yellow needles.

Validation: Measure Melting Point.[2][3] Target range: 66–70 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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